3-[2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl]-1,6,7,8,9,9a-hexahydropyrido[1,2-a][1,3,5]triazine-2,4-dione;hydrochloride
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Overview
Description
3-[2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl]-1,6,7,8,9,9a-hexahydropyrido[1,2-a][1,3,5]triazine-2,4-dione;hydrochloride is a complex organic compound that features a piperidine ring, a fluorobenzoyl group, and a pyrido[1,2-a][1,3,5]triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl]-1,6,7,8,9,9a-hexahydropyrido[1,2-a][1,3,5]triazine-2,4-dione;hydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via acylation reactions using 4-fluorobenzoyl chloride.
Construction of the Pyrido[1,2-a][1,3,5]triazine Core: This core structure is formed through a series of cyclization and condensation reactions.
Final Assembly: The final compound is assembled by linking the piperidine and pyrido[1,2-a][1,3,5]triazine moieties through an ethyl bridge.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be used to modify the fluorobenzoyl group.
Substitution: Substitution reactions, especially nucleophilic substitutions, can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl]-1,6,7,8,9,9a-hexahydropyrido[1,2-a][1,3,5]triazine-2,4-dione;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Pharmaceutical Development: The compound is explored for its pharmacokinetic and pharmacodynamic properties to develop new drugs.
Mechanism of Action
The mechanism of action of 3-[2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl]-1,6,7,8,9,9a-hexahydropyrido[1,2-a][1,3,5]triazine-2,4-dione;hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an antagonist or agonist, modulating the activity of these receptors and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Risperidone Related Compound G: This compound shares structural similarities with the piperidine and fluorobenzoyl groups.
3-(2-(4-(4-Fluorobenzoyl)piperidin-1-yl)ethyl)quinazoline-2,4(1H,3H)-dione: Another compound with a similar piperidine and fluorobenzoyl framework.
But-2-enedioic acid,3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a][1,3,5]triazine-2,4-dione: This compound has a closely related structure with slight variations.
Uniqueness
The uniqueness of 3-[2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl]-1,6,7,8,9,9a-hexahydropyrido[1,2-a][1,3,5]triazine-2,4-dione;hydrochloride lies in its specific combination of functional groups and its potential therapeutic applications. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H28ClFN4O3 |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1,6,7,8,9,9a-hexahydropyrido[1,2-a][1,3,5]triazine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C21H27FN4O3.ClH/c22-17-6-4-15(5-7-17)19(27)16-8-11-24(12-9-16)13-14-26-20(28)23-18-3-1-2-10-25(18)21(26)29;/h4-7,16,18H,1-3,8-14H2,(H,23,28);1H |
InChI Key |
BXXKKZTXHZBJKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(C1)NC(=O)N(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F.Cl |
Origin of Product |
United States |
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